2-Aminopropanenitrile

Übersicht

Beschreibung

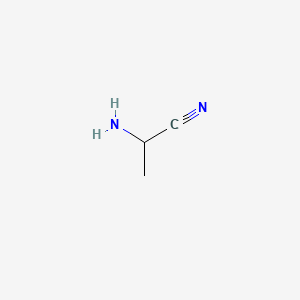

2-Aminopropanenitrile is an organic compound with the molecular formula C3H6N2 It features both amine and nitrile functional groups, making it a versatile intermediate in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Aminopropanenitrile can be synthesized through several methods:

From Amides: One common method involves the dehydration of amides using thionyl chloride or phosphorus pentachloride.

From Aldehydes and Ketones: Another method includes the addition of cyanide to aldehydes or ketones to form cyanohydrins, which can then be converted to nitriles.

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of ammonia with acrylonitrile . This method is favored due to its efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

2-Aminopropanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

Reduction: Reduction of this compound can yield primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like sodium hydroxide or hydrochloric acid.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles.

Wissenschaftliche Forschungsanwendungen

2-Aminopropanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of amino acids and peptides.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

2-Aminopropanenitrile can be compared with other similar compounds such as:

Aminoacetonitrile: Similar in structure but with a different carbon chain length.

Glycolonitrile: Contains a hydroxyl group in addition to the nitrile group.

Propanenitrile: Lacks the amine group present in this compound.

Uniqueness: this compound’s combination of amine and nitrile functional groups makes it particularly versatile and valuable in various synthetic applications.

Vergleich Mit ähnlichen Verbindungen

- Aminoacetonitrile

- Glycolonitrile

- Propanenitrile

- Malononitrile

- Pivalonitrile

Biologische Aktivität

2-Aminopropanenitrile, also known as (2S)-2-aminopropanenitrile hydrochloride, is an organic compound with notable biological activities. Its molecular formula is C₃H₈N₂, and it has a molecular weight of approximately 106.55 g/mol. The compound is chiral, existing in two enantiomeric forms, which adds to its significance in both chemical synthesis and biological research. This article explores the biological activities associated with this compound, focusing on its immunological effects, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃H₈N₂

- Molecular Weight : 106.55 g/mol

- CAS Number : 59981-03-2

Biological Activity Overview

Research indicates that this compound exhibits potential biological activity, particularly in relation to immune responses. It has been shown to interact with the interleukin-2 receptor (IL-2R), enhancing the proliferation of CD4+ T lymphocytes. This interaction is crucial for both healthy immune function and various disease states, making this compound a subject of interest in immunology and therapeutic development.

The mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function.

- Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and products.

Immune Modulation

A study highlighted that this compound enhances T cell responses via IL-2R signaling pathways. This suggests its potential use in developing therapeutic agents aimed at modulating immune responses in various clinical contexts.

Aortic Dissection Models

Research involving β-aminopropionitrile (BAPN), a related compound, has provided insights into the biological activity of nitriles in aortic dissection models. BAPN administration has been shown to induce acute aortic dissection in animal models by affecting collagen metabolism and extracellular matrix composition . While this study focuses on BAPN, it underscores the relevance of nitrile compounds in vascular biology and pathology.

Metabolic Effects

In metabolic studies, BAPN treatment was associated with reduced body weight and fat mass in obese animal models. It improved metabolic parameters by ameliorating glucose and insulin levels while preventing adverse changes in adipose tissue . These findings suggest that compounds like this compound may have broader implications for metabolic health.

Applications in Research and Industry

The broad range of applications for this compound includes:

- Organic Synthesis : It serves as a building block for various organic compounds.

- Pharmaceutical Development : Investigated for potential therapeutic applications due to its immunomodulatory effects.

- Chemical Reactions : Used as a reagent in diverse chemical reactions including oxidation and reduction processes.

Eigenschaften

IUPAC Name |

2-aminopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMZETBJZRERCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943896 | |

| Record name | 2-Aminopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-48-7, 51806-98-5 | |

| Record name | Propanenitrile, 2-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051806985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanenitrile, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-aminopropanenitrile considered a key molecule in prebiotic chemistry?

A: [] this compound is a potential precursor to the amino acid alanine. Research suggests that it is inherently more stable than other isomers of the same chemical formula. This stability makes it a more likely candidate for prebiotic synthesis and implies a potential role in the formation of the enantiomeric excess observed in some α-amino acids found in meteorites.

Q2: What spectroscopic techniques are used to study this compound?

A: [] Submillimeter wave spectroscopy has been employed to characterize the rotational spectrum of this compound. This technique provides valuable information about the molecule's structure and properties, which is crucial for understanding its behavior in interstellar environments and potential role in prebiotic chemistry.

Q3: How does the structure of this compound relate to its stability?

A: [] Computational studies using the "random connection method" revealed that this compound, unlike alanine and many of its precursors, exists in its most stable isomeric form. This stability arises from its linear-chain structure, making it energetically favorable compared to other possible isomers. This inherent stability potentially explains its abundance in certain environments and its significance in prebiotic synthesis pathways.

Q4: Can microorganisms impact the chirality of this compound?

A: [] Yes, certain microorganisms have demonstrated the ability to racemize optically active this compound. For example, Actinomadura madurae can convert an enantiomerically pure sample of this compound into a racemic mixture. This finding suggests potential biocatalytic routes for altering the chirality of this important molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.